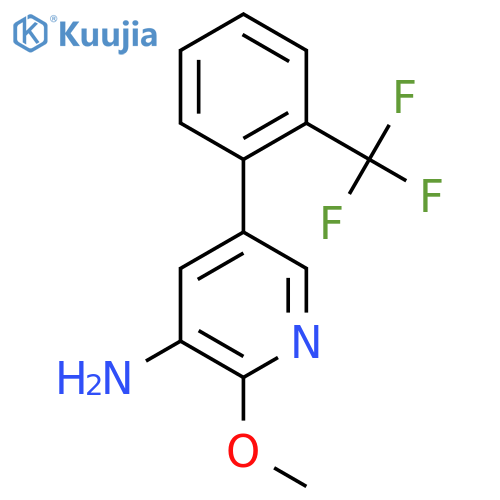Cas no 1261732-79-9 (3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine)

1261732-79-9 structure
商品名:3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine
CAS番号:1261732-79-9
MF:C13H11F3N2O
メガワット:268.234453439713
CID:4984230
3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H11F3N2O/c1-19-12-11(17)6-8(7-18-12)9-4-2-3-5-10(9)13(14,15)16/h2-7H,17H2,1H3
- InChIKey: OPGCSESUAQLNNC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=NC(=C(C=1)N)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 298
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 3
3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007579-500mg |
3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine |
1261732-79-9 | 97% | 500mg |
$839.45 | 2023-09-03 | |
| Alichem | A013007579-1g |
3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine |
1261732-79-9 | 97% | 1g |
$1519.80 | 2023-09-03 | |
| Alichem | A013007579-250mg |
3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine |
1261732-79-9 | 97% | 250mg |
$504.00 | 2023-09-03 |
3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
1261732-79-9 (3-Amino-2-methoxy-5-(2-(trifluoromethyl)phenyl)pyridine) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
